

An In-depth Technical Guide to Z62954982 Derivatives and their Potential Bioactivity

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Compound of Interest		
Compound Name:	Z62954982	
Cat. No.:	B7817955	Get Quote

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This guide, therefore, utilizes a well-characterized kinase inhibitor, Imatinib (Gleevec), as a representative example to illustrate the requested format for a technical whitepaper on drug derivatives and their bioactivity. The principles and methodologies described herein are broadly applicable to the study of novel chemical entities in drug discovery and development.

Introduction to Imatinib: A Paradigm of Targeted Therapy

Imatinib is a tyrosine kinase inhibitor used in the treatment of multiple cancers, most notably Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its mechanism of action involves the specific inhibition of a small number of tyrosine kinases, including BCR-Abl, c-Kit, and platelet-derived growth factor receptor (PDGF-R). The success of imatinib heralded a new era of targeted cancer therapy, demonstrating that selectively targeting the molecular drivers of a malignancy can lead to remarkable clinical outcomes.

The development of derivatives of the parent imatinib molecule has been a key strategy to overcome mechanisms of resistance and to improve the therapeutic profile. This guide will

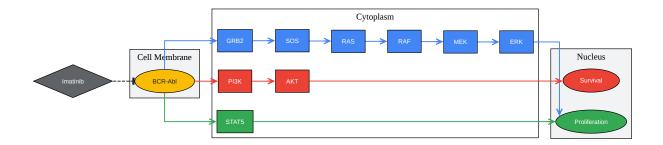


explore the bioactivity of imatinib and its key derivatives, detailing the experimental protocols used for their characterization and the signaling pathways they modulate.

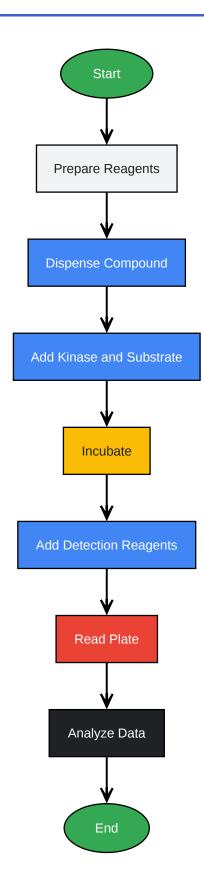
Signaling Pathway of BCR-Abl and Inhibition by Imatinib

The fusion protein BCR-Abl is a constitutively active tyrosine kinase that is the pathogenic driver of CML. It activates a number of downstream signaling pathways that lead to uncontrolled cell proliferation and survival. Imatinib functions by binding to the ATP-binding site of the BCR-Abl kinase domain, stabilizing the inactive conformation of the enzyme and preventing the phosphorylation of its downstream substrates.









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